molecular formula C18H18N2O3 B353056 N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-34-9

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B353056
CAS RN: 851989-34-9
M. Wt: 310.3g/mol
InChI Key: AFFHWCPKEAXMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DMOP or Compound 14, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been suggested that N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide may exert its anti-inflammatory and analgesic activities by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities, which make it a promising candidate for further study. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its activity. Additionally, its potential toxicity and side effects are not fully known, which makes it important to conduct further safety studies.

Future Directions

There are several future directions for the study of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to conduct more preclinical studies to evaluate its safety and efficacy in animal models. Additionally, it may be useful to investigate its potential use in combination with other drugs or therapies to enhance its activity. Finally, it may be useful to explore its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases.

Synthesis Methods

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been synthesized using various methods, including the condensation of 2,4-dimethylphenylamine with 2-amino-3-hydroxybenzoic acid followed by acylation with 3-bromo-2-oxopropionic acid, and the reaction of 2,4-dimethylphenylamine with 2-hydroxybenzoyl chloride followed by acylation with 3-aminopropionic acid. The yield of N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide using these methods has been reported to be around 50-70%.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFHWCPKEAXMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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